N-Methyl-4-nitrobenzenesulfonamide
Overview
Description
N-Methyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O4S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a nitro group at the para position and a methyl group on the nitrogen atom. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-4-nitrobenzenesulfonamide can be synthesized through several methods. One common approach involves the nitration of N-methylbenzenesulfonamide. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the para position of the benzene ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed:
Reduction: N-Methyl-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Methyl-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic pathways.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its sulfonamide group.
Medicine: Derivatives of this compound are explored for their potential pharmacological activities, including antibacterial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-4-nitrobenzenesulfonamide primarily involves its ability to interact with biological molecules through its sulfonamide and nitro groups. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
N-Methylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzenesulfonamide: Lacks the methyl group on the nitrogen, which can affect its solubility and reactivity.
N,N-Dimethyl-4-nitrobenzenesulfonamide: Contains an additional methyl group, which can influence its steric properties and reactivity.
Uniqueness: N-Methyl-4-nitrobenzenesulfonamide is unique due to the presence of both the nitro and methyl groups, which confer specific reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Properties
IUPAC Name |
N-methyl-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIJFQRUYCEKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283359 | |
Record name | N-Methyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6319-45-5 | |
Record name | 6319-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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